

Spectroscopic Data of 2,3,4-Trichlorothiophene: A Technical Guide

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Compound of Interest

Compound Name: 2,3,4-Trichlorothiophene

Cat. No.: B097329

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This technical guide provides a detailed overview of the spectroscopic data for **2,3,4-trichlorothiophene**. Due to the limited availability of experimental spectra in public databases, this guide presents predicted spectroscopic data obtained from computational models. These predictions offer valuable insights into the structural characterization of this compound. Additionally, a representative experimental protocol for the synthesis of a chlorinated thiophene is provided to illustrate a potential synthetic and analytical workflow.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2,3,4-trichlorothiophene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.2 - 7.5	Singlet	1H	H-5

¹³C NMR (Predicted)

Chemical Shift (ppm)	Assignment
~120 - 125	C-5
~125 - 130	C-2
~128 - 133	C-3
~130 - 135	C-4

Disclaimer: The NMR data presented above are predicted by computational software and have not been experimentally verified. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100 - 3150	Weak	C-H stretch (aromatic)
~1500 - 1550	Medium	C=C stretch (ring)
~1400 - 1450	Medium	C=C stretch (ring)
~1000 - 1100	Strong	C-Cl stretch
~800 - 900	Strong	C-H out-of-plane bend
~600 - 700	Medium	C-S stretch

Disclaimer: The IR data presented are based on computational predictions. Experimental values may differ.

Mass Spectrometry (MS) (Predicted)

m/z	Relative Intensity (%)	Assignment
186	100	$[M]^+$ ($^{35}\text{Cl}_3$ isotope)
188	98	$[M]^+$ ($^{235}\text{Cl}_2^{37}\text{Cl}$ isotope)
190	32	$[M]^+$ ($^{135}\text{Cl}^{237}\text{Cl}_2$ isotope)
192	3	$[M]^+$ ($^{37}\text{Cl}_3$ isotope)
151	Moderate	$[M-\text{Cl}]^+$
116	Moderate	$[M-2\text{Cl}]^+$
81	Low	$[M-3\text{Cl}]^+$
73	Low	$[\text{C}_3\text{HS}]^+$

Disclaimer: The mass spectrometry data is predicted and represents the expected isotopic pattern for a molecule containing three chlorine atoms. The fragmentation pattern is a plausible prediction and may vary in an experimental setting.

Experimental Protocols

Note: A specific experimental protocol for the synthesis of **2,3,4-trichlorothiophene** is not readily available in the reviewed literature. The following is a general procedure for the chlorination of thiophene, which can be adapted to produce a mixture of chlorinated thiophenes. The separation and isolation of the desired 2,3,4-trichloro isomer would require further purification steps, such as fractional distillation or chromatography.

General Synthesis of Chlorinated Thiophenes

Materials:

- Thiophene
- Chlorine gas (or a suitable chlorinating agent like sulfuryl chloride)
- Anhydrous aluminum chloride (AlCl_3) or another suitable Lewis acid catalyst
- Anhydrous solvent (e.g., dichloromethane, carbon tetrachloride)

- Sodium bicarbonate solution (saturated)
- Anhydrous magnesium sulfate (MgSO_4)

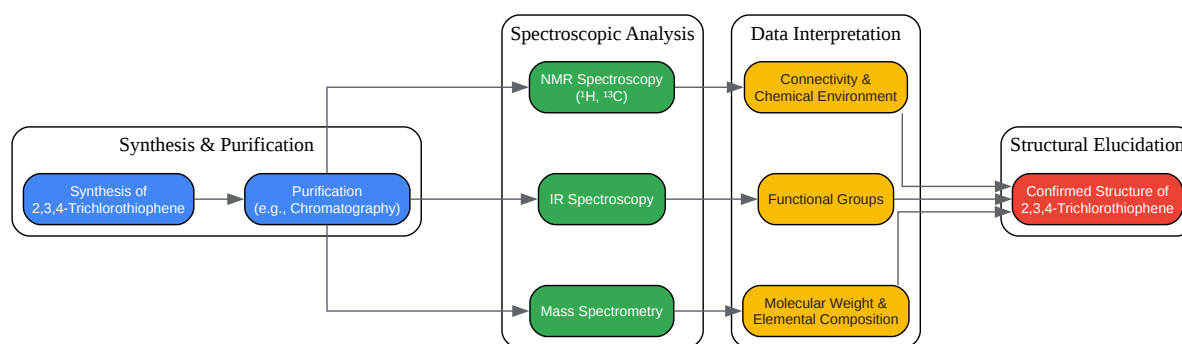
Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser connected to a gas trap, dissolve thiophene in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
- Cool the reaction mixture to 0°C using an ice bath.
- Slowly add the Lewis acid catalyst (e.g., AlCl_3) portion-wise while maintaining the temperature.
- Bubble chlorine gas through the stirred solution at a controlled rate, or add the liquid chlorinating agent dropwise. The reaction is exothermic and the temperature should be carefully monitored and maintained.
- The reaction progress can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).
- Upon completion, quench the reaction by slowly pouring the mixture over crushed ice.
- Separate the organic layer and wash it sequentially with water and saturated sodium bicarbonate solution.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
- The resulting crude product, a mixture of chlorinated thiophenes, can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to isolate the desired isomers.

Characterization: The structure and purity of the isolated **2,3,4-trichlorothiophene** would be confirmed using the spectroscopic techniques detailed in this guide (NMR, IR, and MS).

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound like **2,3,4-trichlorothiophene** using complementary spectroscopic methods.



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Spectroscopic analysis workflow for structural determination.

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